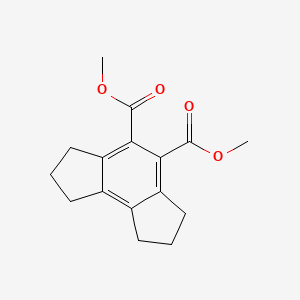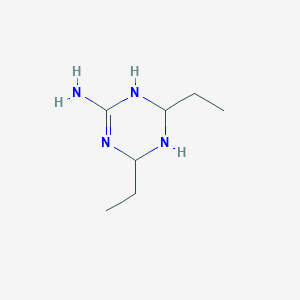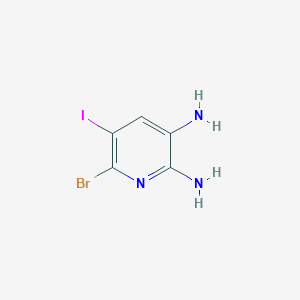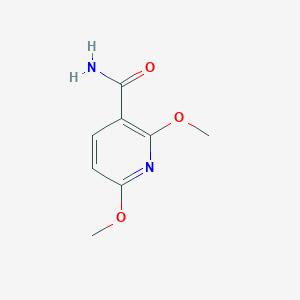
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a trifluoromethyl ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the introduction of the trifluoromethyl ketone group to a suitably substituted pyridine precursor. One common method involves the reaction of 2-chloro-4-fluoropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids or esters.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanol.
Oxidation: Carboxylic acids or esters derived from the oxidation of the trifluoromethyl ketone group.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The trifluoromethyl ketone group is known to enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluoropyridine: Lacks the trifluoromethyl ketone group, making it less reactive in certain chemical transformations.
1-(2-Chloro-4-fluoropyridin-3-yl)ethanone: Similar structure but without the trifluoromethyl group, resulting in different chemical and biological properties.
2-Chloro-4-fluoro-3-nitropyridine: Contains a nitro group instead of the trifluoromethyl ketone, leading to distinct reactivity and applications.
Uniqueness: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both chloro and fluoro substituents on the pyridine ring along with the trifluoromethyl ketone group. This combination imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H2ClF4NO |
|---|---|
Molekulargewicht |
227.54 g/mol |
IUPAC-Name |
1-(2-chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-6-4(3(9)1-2-13-6)5(14)7(10,11)12/h1-2H |
InChI-Schlüssel |
WLXPMBDUIJWLNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1F)C(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





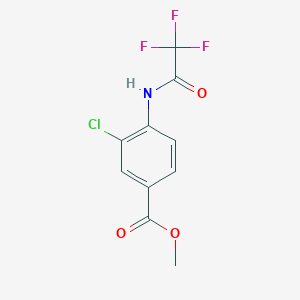
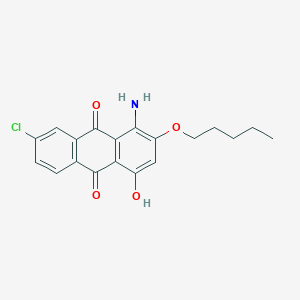
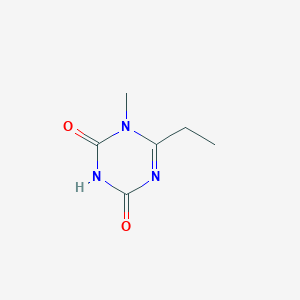
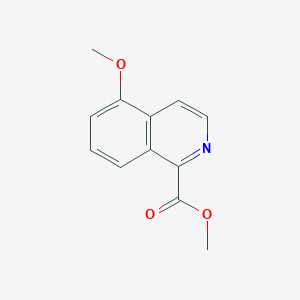


![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
